An In-Depth Technical Guide to Ethyl Stearate-d5: Applications in Quantitative Research
An In-Depth Technical Guide to Ethyl Stearate-d5: Applications in Quantitative Research
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Introduction
In the landscape of modern analytical chemistry, precision and accuracy are paramount. The ability to reliably quantify endogenous and exogenous compounds in complex biological matrices underpins significant advancements in drug development, clinical diagnostics, and metabolic research. Ethyl Stearate (the ethyl ester of stearic acid) is a fatty acid ethyl ester (FAEE) of considerable interest. It serves as a direct metabolite of non-oxidative ethanol metabolism, making it a crucial biomarker for alcohol consumption.[1][2][3] Furthermore, as a derivative of stearic acid, it is intrinsically linked to lipid metabolism and cellular signaling pathways.[4][5]
To accurately measure this important lipid, researchers require a robust analytical reference. This guide focuses on Ethyl Stearate-d5 , the deuterated stable isotope-labeled analogue of Ethyl Stearate. We will explore its fundamental properties and detail its critical role as an internal standard in isotope dilution mass spectrometry. This document serves as a technical resource for scientists aiming to develop and validate high-fidelity quantitative assays, providing both the theoretical basis and practical workflows for its application.
Section 1: Physicochemical Properties of Ethyl Stearate-d5
Ethyl Stearate-d5 is structurally identical to its endogenous counterpart, with the crucial exception of five deuterium (²H or D) atoms replacing five hydrogen atoms on the ethyl moiety. This substitution results in a molecule that is chemically and physically proximate to the analyte but mass-spectrometrically distinct.
| Property | Value | Source(s) |
| Chemical Name | Octadecanoic Acid, Ethyl(d5) Ester | N/A |
| Synonyms | Ethyl Stearate-d5 | N/A |
| Molecular Formula | C₂₀H₃₅D₅O₂ | N/A |
| Molecular Weight | ~317.56 g/mol | N/A |
| Unlabeled CAS No. | 111-61-5 | [6] |
| Appearance | White powder or waxy solid | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, oils, and most organic solvents | [7] |
| Melting Point (unlabeled) | 34 - 38 °C | [6] |
| Boiling Point (unlabeled) | 213 - 215 °C at 15 mmHg | [6][7] |
Properties such as appearance, solubility, and melting/boiling points are based on the unlabeled Ethyl Stearate and are expected to be nearly identical for the d5 version.
Section 2: The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The primary and most vital application of Ethyl Stearate-d5 is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).[8] This technique is universally recognized as the definitive method for quantitative analysis due to its ability to correct for analytical variability.[9]
The Causality of Using a Stable Isotope-Labeled Internal Standard (SIL-IS):
An ideal internal standard must behave as identically to the analyte as possible throughout the entire analytical workflow—from extraction to detection.[10] Structural analogues can approximate this behavior, but only a SIL-IS can achieve near-perfect chemical and physical equivalence.[10]
Key Advantages:
-
Correction for Extraction Inefficiency: Any loss of the target analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[10][11] Because the final calculation relies on the ratio of the analyte to the IS, this loss is mathematically corrected.
-
Mitigation of Matrix Effects: In complex matrices like plasma or tissue homogenates, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. This "matrix effect" is a major source of inaccuracy. A SIL-IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, thereby nullifying the effect on the final analyte/IS ratio.[11][12]
-
Instrumental Variability Compensation: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected because both the analyte and the IS are affected equally in the same analytical run.[12]
Section 3: Primary Research Applications of Ethyl Stearate-d5
Biomarker of Alcohol Consumption
The most prominent application of Ethyl Stearate-d5 is in the quantification of its unlabeled counterpart as a biomarker for acute and chronic alcohol consumption.[1]
-
Mechanism of Formation: When ethanol is consumed, a minor, non-oxidative metabolic pathway results in the enzymatic and non-enzymatic esterification of ethanol with endogenous fatty acids, forming FAEEs like ethyl stearate.[13][14]
-
Clinical and Forensic Relevance: Unlike ethanol itself, which is cleared from the body relatively quickly, FAEEs accumulate in various matrices, providing a longer window of detection.[14] Ethyl Stearate-d5 is used to accurately quantify ethyl stearate in:
-
Analytical Imperative: The low concentrations of these biomarkers and the complexity of the biological samples necessitate the precision afforded by IDMS with a deuterated standard like Ethyl Stearate-d5.[1][17]
Lipidomics and Metabolic Research
Stearic acid is a key saturated fatty acid involved in energy metabolism, membrane structure, and the synthesis of other complex lipids like oleic acid.[5] The formation and degradation of its ethyl ester can provide insights into lipid pathway dysregulation.
-
Pathway Analysis: In studies investigating the effects of disease (e.g., metabolic syndrome, liver disease) or therapeutic interventions on lipid metabolism, accurate quantification of lipid species is essential.[4]
-
Quantitative Profiling: Researchers can use Ethyl Stearate-d5 to spike into cell cultures, tissue homogenates, or plasma samples to build quantitative profiles of FAEEs, helping to elucidate metabolic shifts that might otherwise be obscured by analytical variability.[18]
Section 4: Experimental Protocol: Quantification of Ethyl Stearate in Plasma by LC-MS/MS
This section provides a validated, step-by-step methodology for the quantification of ethyl stearate in human plasma, employing Ethyl Stearate-d5 as the internal standard.
4.1 Principle
A known concentration of Ethyl Stearate-d5 (IS) is added to a plasma sample. Lipids, including the analyte and IS, are extracted using liquid-liquid extraction (LLE). The extract is then analyzed by reverse-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peak area ratio of the analyte to the IS is calculated and compared against a calibration curve prepared in a surrogate matrix to determine the analyte's concentration.
4.2 Materials & Reagents
-
Ethyl Stearate (certified reference standard)
-
Ethyl Stearate-d5 (certified reference standard)
-
LC-MS Grade Methanol, Acetonitrile, Isopropanol, and Water
-
Formic Acid and Ammonium Acetate (LC-MS additives)
-
N-Hexane (ACS grade or higher)
-
Human Plasma (K₂EDTA, screened negative for analyte)
-
Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator
4.3 Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Ethyl Stearate and Ethyl Stearate-d5 in isopropanol.
-
Working Standard Solutions: Serially dilute the Ethyl Stearate stock solution to create a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Dilute the Ethyl Stearate-d5 primary stock to a final concentration of 100 ng/mL in isopropanol. The optimal concentration should be determined during method development to ensure a robust signal without causing detector saturation.[19]
-
Calibration Curve and QCs: Spike appropriate volumes of the working standard solutions into blank plasma to create calibrators (e.g., 8 levels) and quality control samples (at least 3 levels: low, mid, high).
4.4 Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE using a nonpolar solvent like n-hexane is chosen to selectively extract hydrophobic lipids like ethyl stearate from the aqueous, protein-rich plasma matrix.
-
Aliquot: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 100 ng/mL Ethyl Stearate-d5 spiking solution to every tube (except "double blanks"). Vortex briefly.
-
Expertise Note: The IS is added at the very beginning to ensure it undergoes all subsequent steps alongside the analyte, which is the core principle of IDMS.[10]
-
-
Extraction: Add 500 µL of n-hexane.
-
Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the lipids into the organic phase.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and achieve clean phase separation.
-
Transfer: Carefully transfer the upper organic layer (n-hexane) to a new tube, being cautious not to disturb the protein pellet or aqueous layer.
-
Evaporate: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Isopropanol:Acetonitrile). Vortex to dissolve the residue. This step ensures the sample is in a solvent compatible with the LC system.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
4.5 LC-MS/MS Analysis
Causality: Reverse-phase chromatography is selected to separate lipids based on their hydrophobicity. A C18 column provides excellent retention for the long alkyl chain of ethyl stearate. Tandem MS (MS/MS) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
| LC Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, ramp to 98% B over 8 min, hold 2 min, re-equilibrate |
| Column Temp. | 50°C |
| Injection Vol. | 5 µL |
| MS/MS Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ethyl Stearate Transition | m/z 313.3 → 88.1 (Precursor → Product) |
| Ethyl Stearate-d5 Transition | m/z 318.3 → 93.1 (Precursor → Product) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize via infusion (typically 15-25 eV) |
Note: The m/z 88 fragment corresponds to the McLafferty rearrangement of the ethyl ester, a characteristic fragmentation pathway.[20] The +5 Da shift is observed in the d5-IS fragment.
Conclusion
Ethyl Stearate-d5 is more than just a labeled molecule; it is a critical enabling tool for generating high-quality, reliable, and defensible quantitative data in biological research. Its primary role as an internal standard for isotope dilution mass spectrometry allows researchers to overcome the inherent challenges of analyzing complex samples. By providing a means to correct for sample loss, matrix effects, and instrumental drift, it ensures that data generated in studies of alcohol consumption, lipidomics, and metabolic disease are both accurate and precise. The robust methodologies outlined in this guide demonstrate its practical application and underscore its importance for any research professional seeking the highest standards of analytical integrity.
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